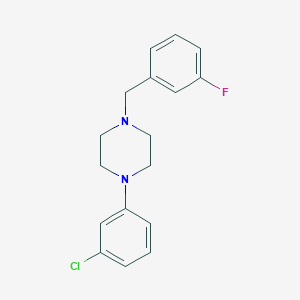

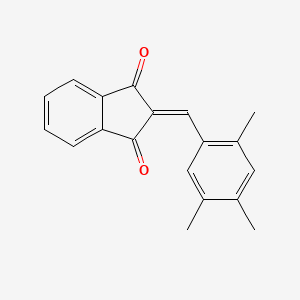

2-(2,4,5-trimethylbenzylidene)-1H-indene-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-arylidene indan-1,3-diones, closely related to the compound of interest, has been efficiently carried out through Zirconium catalyzed Knoevenagel condensation reactions, employing ZrOCl2·8H2O as a catalyst in water, yielding the desired compounds with significant efficiency and within a short time frame (Oliveira et al., 2018). Additionally, Palladium-catalyzed intramolecular carbonylative annulation has been utilized for the synthesis of 2-substituted indene-1,3(2H)-dione derivatives, demonstrating a broad substrate scope and high yields (Zhang et al., 2015).

Molecular Structure Analysis

The crystal structure and molecular geometry of closely related compounds have been determined through X-ray single-crystal diffraction. For instance, compounds synthesized from 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives showcased intriguing intermolecular interactions and provided insights into their molecular structure (Zeng et al., 2013).

Chemical Reactions and Properties

The reactivity and potential biological activity of compounds similar to the one of interest have been explored through various chemical reactions, including cascade reactions that construct C–C and C–N bonds efficiently, highlighting the compounds' versatility and reactivity (Luo et al., 2019).

Physical Properties Analysis

The physical properties, such as crystalline structure and stability, have been elucidated through comprehensive studies, revealing the impact of molecular modifications on the compounds' physical characteristics. For example, modifications in the crystal structure due to bromination significantly influence the physical properties of bi-1H-indene derivatives (Chen et al., 2010).

Chemical Properties Analysis

Detailed investigations into the chemical properties, including photochromic behavior and reactivity towards various catalysts and conditions, underscore the compounds' complex chemical nature and potential applications in synthetic chemistry. For instance, the photooxidation study of trimethylbenzenes, related to the aromatic core of our compound of interest, outlines the formation of diverse products and insights into the aromatic ring-cleavage reactions (Bandow & Washida, 1985).

Propriétés

IUPAC Name |

2-[(2,4,5-trimethylphenyl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c1-11-8-13(3)14(9-12(11)2)10-17-18(20)15-6-4-5-7-16(15)19(17)21/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERADLNYIWHXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=C2C(=O)C3=CC=CC=C3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4,5-trimethylbenzylidene)-1H-indene-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5646079.png)

![5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646093.png)

![(5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5646114.png)

![3-[(2-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646122.png)

![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5646130.png)

![4-{1-cyclohexyl-5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5646145.png)